molecular formula C14H19B B1383131 1-Bromo-4-(4,4-dimethylcyclohexyl)benzene CAS No. 1809161-62-3

1-Bromo-4-(4,4-dimethylcyclohexyl)benzene

Cat. No. B1383131
M. Wt: 267.2 g/mol
InChI Key: WFPXSJAZRNKCNK-UHFFFAOYSA-N
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Description

1-Bromo-4-(4,4-dimethylcyclohexyl)benzene, also known as BDHB, is a chemical compound used in various fields of research and industry. It has a molecular formula of C14H19Br, an average mass of 267.205 Da, and a monoisotopic mass of 266.067017 Da .


Molecular Structure Analysis

The molecule contains a total of 43 bond(s); 20 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ether(s) (aliphatic) and 1 ether(s) (aromatic) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 267.2 g/mol. Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found.

Scientific Research Applications

  • Synthesis and Characterization 1-Bromo-4-(4,4-dimethylcyclohexyl)benzene is used in the synthesis of other chemical compounds. For example, Patil et al. (2012) synthesized and characterized 1-bromo-4-(3,7-dimethyloctyl)benzene as a precursor for the bottom-up synthesis of planar one-dimensional graphene nanoribbons. This process was detailed using methods like NMR, IR spectroscopy, and elemental analysis, complemented by density functional theory (DFT) calculations (Patil, Uthaisar, Barone, & Fahlman, 2012).

  • Fluorescence Properties The compound exhibits interesting fluorescence properties. Zuo-qi (2015) studied the synthesis and fluorescence properties of a similar compound, 1-Bromo-4-(2,2-diphenylvinyl) benzene. This research revealed that the compound displayed amplified photoluminescence in the solid state compared to in solution, indicating its potential use in light-emitting applications (Zuo-qi, 2015).

  • Organometallic Synthesis In organometallic chemistry, derivatives of 1-Bromo-4-(4,4-dimethylcyclohexyl)benzene are utilized as starting materials. Porwisiak and Schlosser (1996) discussed the use of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, as a versatile starting material for organometallic synthesis, demonstrating its broad applicability in chemical synthesis (Porwisiak & Schlosser, 1996).

  • Crystal Structure Analysis The crystal structures of related bromo-substituted benzenes have been analyzed to understand their supramolecular features. Stein, Hoffmann, and Fröba (2015) studied the crystal structures of similar compounds, revealing insights into hydrogen bonding and π–π interactions, which are important in materials science (Stein, Hoffmann, & Fröba, 2015).

  • Synthetic Applications The compound is also used in the synthesis of bromo aromatic compounds. Ardeshir and Abbas (1999) discussed the synthesis of bromo aromatic compounds using a novel compound, highlighting its selective bromination properties for aromatic compounds (Ardeshir & Abbas, 1999).

Safety And Hazards

While specific safety data for 1-Bromo-4-(4,4-dimethylcyclohexyl)benzene is not available, bromobenzenes are generally considered hazardous. They can cause skin and eye irritation and are harmful if inhaled . Proper protective equipment should be used when handling this compound .

properties

IUPAC Name

1-bromo-4-(4,4-dimethylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Br/c1-14(2)9-7-12(8-10-14)11-3-5-13(15)6-4-11/h3-6,12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPXSJAZRNKCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(4,4-dimethylcyclohexyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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